molecular formula C19H12Cl2N4O2S B2494082 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 881428-70-2

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B2494082
M. Wt: 431.29
InChI Key: CICXEXNOGJOGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar triazolo[3,4-b][1,3,4]thiadiazines typically involves the reaction of amino-triazole derivatives with various reagents such as hetero aromatic aldehydes, alkyl/aryl isothiocyanates, and substituted phenacyl bromides (Badr & Barwa, 2011). These methodologies offer a versatile approach to introducing different substituents into the triazolo[3,4-b][1,3,4]thiadiazine scaffold, allowing for the synthesis of a wide range of derivatives with varied properties.

Scientific Research Applications

Antiviral and Anticancer Applications

  • Antiviral Activity : Triazolothiadiazine derivatives have shown potential as inhibitors of HIV replication. For instance, a study conducted by Khan et al. (2014) synthesized and evaluated various 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines for their antiviral activity against HIV-1 and HIV-2, demonstrating significant inhibitory effects (Khan et al., 2014).

  • Anticancer Potential : Several studies have explored the anticancer properties of triazolothiadiazine compounds. For example, Husain et al. (2013) synthesized benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines, showing promising anticancer activities in vitro (Husain et al., 2013).

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity : The antimicrobial properties of triazolothiadiazines have been widely studied. Ergenç et al. (1996) synthesized a series of triazolothiadiazine compounds, which exhibited significant antibacterial and antifungal activities (Ergenç et al., 1996).

  • Anti-inflammatory Properties : Karegoudar et al. (2008) investigated the anti-inflammatory activities of some triazolothiadiazines, revealing that certain compounds in this class have promising anti-inflammatory effects (Karegoudar et al., 2008).

Other Applications

  • Plant Growth Promotion : Some triazolothiadiazine derivatives have been found to possess plant growth-promoting activities. Ye et al. (2007) reported the synthesis of various triazolothiadiazines, which showed high plant growth-regulating activities (Ye et al., 2007).

  • Corrosion Inhibition : Arshad et al. (2019) explored the use of triazolothiadiazine derivatives as corrosion inhibitors for copper, finding them to be highly effective in certain conditions (Arshad et al., 2019).

properties

IUPAC Name

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O2S/c1-10-12(6-7-26-10)18-22-23-19-25(18)24-15(9-28-19)17-5-4-16(27-17)13-8-11(20)2-3-14(13)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICXEXNOGJOGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(CS3)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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